molecular formula C6H9N3 B14648178 1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole CAS No. 52497-35-5

1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole

Cat. No.: B14648178
CAS No.: 52497-35-5
M. Wt: 123.16 g/mol
InChI Key: JJGUSPKOYJLJPM-UHFFFAOYSA-N
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Description

1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C6H9N3. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a triazole ring substituted with ethenyl and dimethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with acetylene derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-pressure reactors and automated control systems can optimize the reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce halogenated triazoles .

Scientific Research Applications

1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The pathways involved may include inhibition of nucleic acid synthesis and disruption of cell membrane integrity .

Comparison with Similar Compounds

Uniqueness: The combination of the triazole ring with the ethenyl and dimethyl groups provides a versatile platform for chemical modifications and functionalization .

Conclusion

1-Ethenyl-3,5-dimethyl-1H-1,2,4-triazole is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to explore its full potential, particularly in the fields of medicine and advanced materials.

Properties

CAS No.

52497-35-5

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

1-ethenyl-3,5-dimethyl-1,2,4-triazole

InChI

InChI=1S/C6H9N3/c1-4-9-6(3)7-5(2)8-9/h4H,1H2,2-3H3

InChI Key

JJGUSPKOYJLJPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C=C

Origin of Product

United States

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